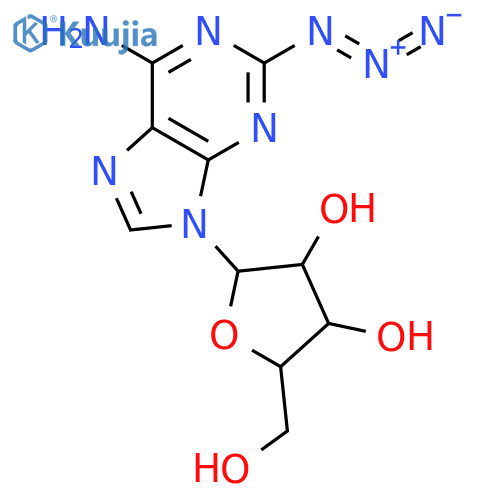Cas no 59587-07-4 (2-Azido Adenosine)

2-Azido Adenosine structure
商品名:2-Azido Adenosine
2-Azido Adenosine 化学的及び物理的性質
名前と識別子
-
- Adenosine, 2-azido-
- 2-Azido Adenosine
- (2R,3R,4S,5R)-2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-Azido-adenosin
- 2-Azido-adenosine
- 2-Azido-D-adenosine
- Adenosine,2-azido
- NSC 36905;
- AKOS030240741
- 2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-(6-amino-2-azido-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- NSC 36905
- SCHEMBL16781783
- DTXSID60208247
- 59587-07-4
- (4S,2R,3R,5R)-2-[6-Amino-2-(diazoazamvinyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 2-Azidoadenosine
-
- インチ: InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1
- InChIKey: BSZZPOARGMTJKQ-UUOKFMHZSA-N
- ほほえんだ: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N
計算された属性
- せいみつぶんしりょう: 308.09800
- どういたいしつりょう: 308.098151
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 462
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 154
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 色と性状: グレーからグレーのソリッド
- ゆうかいてん: 170-172°C
- ようかいど: DMSO (Slightly), Methanol (Very Slightly)
- PSA: 189.29000
- LogP: -1.00424
2-Azido Adenosine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A821960-100mg |
2-Azido Adenosine |
59587-07-4 | 100mg |
$ 1363.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-209083-10 mg |
2-Azido Adenosine, |
59587-07-4 | 10mg |
¥2,407.00 | 2023-07-11 | ||
| TRC | A821960-10mg |
2-Azido Adenosine |
59587-07-4 | 10mg |
$ 198.00 | 2023-04-19 | ||
| A2B Chem LLC | AG72504-10mg |
2-Azidoadenosine |
59587-07-4 | 10mg |
$209.00 | 2024-04-19 | ||
| A2B Chem LLC | AG72504-50mg |
2-Azidoadenosine |
59587-07-4 | 50mg |
$698.00 | 2024-04-19 | ||
| A2B Chem LLC | AG72504-100mg |
2-Azidoadenosine |
59587-07-4 | 100mg |
$1109.00 | 2024-04-19 | ||
| A2B Chem LLC | AG72504-25mg |
2-Azidoadenosine |
59587-07-4 | 25mg |
$403.00 | 2024-04-19 | ||
| 1PlusChem | 1P00EFIW-25mg |
2-Azidoadenosine |
59587-07-4 | 25mg |
$384.00 | 2025-02-27 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-209083A-25mg |
2-Azido Adenosine, |
59587-07-4 | 25mg |
¥4813.00 | 2023-09-05 | ||
| TRC | A821960-5mg |
2-Azido Adenosine |
59587-07-4 | 5mg |
$ 119.00 | 2023-04-19 |
2-Azido Adenosine 関連文献
-
Krzysztof Komodziński,Jolanta Lepczyńska,Zofia Gdaniec,Libero Bartolotti,Bernard Delley,Stefan Franzen,Bohdan Skalski Photochem. Photobiol. Sci. 2014 13 563
-
Sarah Moreno,José M. Ramos Pittol,Markus Hartl,Ronald Micura Org. Biomol. Chem. 2022 20 7845
-
Hui Liu,Yafen Wang,Xiang Zhou RSC Chem. Biol. 2022 3 994
-
Ralph E. Kleiner Mol. Omics 2021 17 833
-
C. Feng,Y. Li,R. C. Spitale Org. Biomol. Chem. 2017 15 5117
59587-07-4 (2-Azido Adenosine) 関連製品
- 2096-10-8(2-Amino Adenosine)
- 4754-39-6(5'-Deoxyadenosine)
- 3080-29-3(L-Adenosine)
- 24356-66-9(Vidarabine monohydrate)
- 15763-11-8(2-Hydrazino Adenosine)
- 131265-35-5(8-Azido-2’-deoxyadenosine)
- 10300-22-8(3'-O-Methyladenosine)
- 5536-17-4(Vidarabine)
- 58-61-7(Adenosine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
